REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]([NH:7][C:8]1[C:13]([N+:14]([O-])=O)=[CH:12][C:11]([I:17])=[CH:10][N:9]=1)([CH3:6])[CH3:5]>C(O)C>[I:17][C:11]1[CH:10]=[N:9][C:8]2[NH:7][C:4]([CH3:6])([CH3:5])[C:3](=[O:2])[NH:14][C:13]=2[CH:12]=1
|
Name
|
2-(5-Iodo-3-nitro-pyridin-2-ylamino)-2-methyl-propionic acid methyl ester
|
Quantity
|
618 mg
|
Type
|
reactant
|
Smiles
|
COC(C(C)(C)NC1=NC=C(C=C1[N+](=O)[O-])I)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
SnCl22H2O (5 eq) was added
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC2=C(NC(C(N2)=O)(C)C)N=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |